molecular formula C18H28N2O4S B4503500 1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)propyl]-3-piperidinecarboxamide

1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)propyl]-3-piperidinecarboxamide

Cat. No.: B4503500
M. Wt: 368.5 g/mol
InChI Key: LXLJLGQMPHZSNT-UHFFFAOYSA-N
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Description

1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)propyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H28N2O4S and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.17697855 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Properties

Researchers have synthesized a series of piperidine derivatives to evaluate their effects on gastrointestinal motility, identifying compounds with potential as prokinetic agents. For instance, benzamide derivatives were explored for their selective serotonin 4 receptor agonist activity, showing promise in enhancing gastric emptying and increasing the frequency of defecation, suggesting potential applications in treating gastrointestinal disorders (Sonda et al., 2004).

Radioligand Development for Imaging Studies

The development of radioligands for in vivo imaging of acetylcholinesterase (AChE) highlights another application. Despite challenges in achieving selective regional brain distribution, efforts in synthesizing carbon-11 labeled piperidine derivatives underscore the compound's relevance in neuroscientific research, aiming to improve diagnostics and understanding of neurological conditions (Brown-Proctor et al., 1999).

Antioxidant and Anticholinesterase Activity

The synthesis of sulfonyl hydrazones incorporating piperidine rings has revealed compounds with significant antioxidant capacity and anticholinesterase activity. These compounds were evaluated through various assays, demonstrating notable antioxidant properties and potential therapeutic applications in conditions associated with oxidative stress and cholinesterase inhibition (Karaman et al., 2016).

Anticancer Agent Development

Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has explored their potential as anticancer agents. This work involves synthesizing and evaluating the anticancer activity of these compounds, contributing to the search for new therapeutic options for cancer treatment (Rehman et al., 2018).

Electrophysiological Applications

The electrophysiological effects of compounds on serotonin-containing neurons, as well as their potential as 5-HT receptor antagonists, have been examined. These studies provide insights into the neurochemical mechanisms underlying various psychiatric and neurological conditions, contributing to the development of targeted treatments (Craven et al., 1994).

Properties

IUPAC Name

1-ethylsulfonyl-N-[1-(4-methoxyphenyl)propyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-4-17(14-8-10-16(24-3)11-9-14)19-18(21)15-7-6-12-20(13-15)25(22,23)5-2/h8-11,15,17H,4-7,12-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLJLGQMPHZSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)NC(=O)C2CCCN(C2)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.